molecular formula C8H8ClFN2O B8793607 2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine

2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine

Cat. No. B8793607
M. Wt: 202.61 g/mol
InChI Key: XLQBGHCEOGXTKN-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a solution of 2,4-dichloro-5-fluoro-pyrimidine (5.2 g, 31.14 mmol) in DMF (60 mL) was added tributyl-(1-ethoxy-vinyl)-stannane (12.37 g, 361.2 mmol), followed by dichlorobis(triphenylphosphine) palladium(II) (0.438 g, 0.623 mmol). The mixture was heated at 75° C. for 2 hours, cooled to rt and concentrated. The oily residue was dissolved in ethyl ether and a saturated solution of aqueous potassium fluoride was added and the mixture was stirred at room temperature for 18 hours. After dilution with EtOAc and filtration through Celite, the organic phase was washed with water, brine and concentrated. The crude material was purified by CombiFlash (0 to 10% EtOAc/Hex) to give desired product. LCMS-ESI+: calc'd for C8H9ClFN2O: 203.0 (M+H+); Found: 203.1 (M+H+); 1H NMR (400 MHz, Chloroform-d) δ 8.45 (d, J=2.8 Hz, 1H), 5.30 (d, J=3.1 Hz, 1H), 4.71 (d, J=3.1 Hz, 1H), 3.96 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12.37 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0.438 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:15]([O:17][CH2:18][CH3:19])=[CH2:16])CCC>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:15]([O:17][CH2:18][CH3:19])=[CH2:16])[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
12.37 g
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0.438 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in ethyl ether
ADDITION
Type
ADDITION
Details
a saturated solution of aqueous potassium fluoride was added
FILTRATION
Type
FILTRATION
Details
After dilution with EtOAc and filtration through Celite
WASH
Type
WASH
Details
the organic phase was washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by CombiFlash (0 to 10% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(=C)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.